molecular formula C20H26O2 B14286991 Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- CAS No. 125796-89-6

Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)-

Cat. No.: B14286991
CAS No.: 125796-89-6
M. Wt: 298.4 g/mol
InChI Key: FNYKEPPBWZVEDT-UHFFFAOYSA-N
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Description

Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by a benzene ring substituted with a 2-ethylbutyl group and a 2-phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- typically involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification reaction with 2-phenoxyethanol under basic conditions to introduce the 2-phenoxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzene,1-(2-ethylbutyl)-4-(2-methoxyethoxy)-
  • Benzene,1-(2-ethylbutyl)-4-(2-ethoxyethoxy)-

Uniqueness

Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

125796-89-6

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-ethylbutyl)-4-(2-phenoxyethoxy)benzene

InChI

InChI=1S/C20H26O2/c1-3-17(4-2)16-18-10-12-20(13-11-18)22-15-14-21-19-8-6-5-7-9-19/h5-13,17H,3-4,14-16H2,1-2H3

InChI Key

FNYKEPPBWZVEDT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

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